![molecular formula C9H9NO B105462 7,8-Dihydroquinolin-5(6H)-one CAS No. 53400-41-2](/img/structure/B105462.png)
7,8-Dihydroquinolin-5(6H)-one
Overview
Description
7,8-Dihydroquinolin-5(6H)-one is a chemical compound that has been the subject of various studies . It is often used as a derivative in the preparation of other compounds .
Synthesis Analysis
The synthesis of 7,8-Dihydroquinolin-5(6H)-one involves several steps. In one method, a Baylis-Hillman additive product is reacted with 1, 3-cyclohexanedione or its derivatives for 1 to 12 hours under the action of a base catalyst at a temperature of 0 to 100°C . Then, ammonium acetate or aqueous ammonia is added to continuously react for 0.5 to 6 hours at the same temperature . The reaction liquid is post-treated to obtain the product .Chemical Reactions Analysis
The chemical reactions involving 7,8-Dihydroquinolin-5(6H)-one are diverse. For instance, it can be readily reduced to the corresponding 5,6,7,8-tetrahydroquinolines . The reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones gives 2-, 3-, and 4-substituted 7,8-dihydroquinolin-5(6H)-ones .Scientific Research Applications
Synthesis of Derivatives
The compound 7,8-Dihydroquinolin-5(6H)-one can be used as a base to synthesize its derivatives . The preparation method involves reacting a Baylis-Hillman additive product with 1, 3-cyclohexanedione or its derivatives . This method has advantages such as easy-obtaining raw materials, mild reaction conditions, high chemical selectivity, good yield, simple post-treatment, good atomic economy, and small environmental pollution .
Efficient Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones
7,8-Dihydroquinolin-5(6H)-one is used in the efficient synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones . This synthesis process involves the use of Morita-Baylis-Hillman Adduct Acetates .
Antitubercular Activity
A series of novel aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides, which are synthesized from 7,8-Dihydroquinolin-5(6H)-one, have shown in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis (Mtb) H37Rv .
properties
IUPAC Name |
7,8-dihydro-6H-quinolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHBKPWMEXGLKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201567 | |
Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroquinolin-5(6H)-one | |
CAS RN |
53400-41-2 | |
Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053400412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroquinolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.